
3-8-(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino-1-hydroxy-3,6-disulpho-2-naphthylazo-4-hydroxynaphthalene-1,5-disu lphonatocuprate (sodium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-8-(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino-1-hydroxy-3,6-disulpho-2-naphthylazo-4-hydroxynaphthalene-1,5-disulphonatocuprate (sodium salt) is a complex organic compound that belongs to the class of azo dyes. This compound is known for its vibrant color and is widely used in various industrial applications, particularly in the textile industry for dyeing fabrics. The presence of multiple functional groups, including amino, chloro, hydroxy, and sulpho groups, contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-8-(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino-1-hydroxy-3,6-disulpho-2-naphthylazo-4-hydroxynaphthalene-1,5-disulphonatocuprate (sodium salt) involves several steps:
Formation of the Triazine Ring: The initial step involves the formation of the triazine ring by reacting cyanuric chloride with appropriate amines under controlled conditions.
Azo Coupling Reaction: The triazine derivative is then subjected to an azo coupling reaction with naphthol derivatives.
Sulphonation: The resulting azo compound is further sulphonated to introduce sulpho groups, enhancing its solubility and dyeing properties.
Complexation with Copper: Finally, the sulphonated azo compound is complexed with copper ions to form the desired cuprate complex.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, where the reactions are carried out in reactors equipped with temperature and pH control systems. The use of continuous flow reactors is also common to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Nucleophiles: Ammonia, primary and secondary amines, hydroxide ions.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Various triazine derivatives with different substituents.
科学研究应用
3-8-(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino-1-hydroxy-3,6-disulpho-2-naphthylazo-4-hydroxynaphthalene-1,5-disulphonatocuprate (sodium salt) has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye chemistry and reactions involving triazine derivatives.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用机制
The compound exerts its effects primarily through its ability to form stable complexes with metal ions, particularly copper. The presence of multiple functional groups allows it to interact with various molecular targets, including enzymes and proteins. The azo group can undergo redox reactions, leading to the generation of reactive intermediates that can further interact with biological molecules.
相似化合物的比较
Similar Compounds
4-Amino-6-chloro-1,3,5-triazin-2-yl)amino-4-hydroxy-3-(2-sulphophenylazo)naphthalene-2,7-disulphonic acid: Similar structure but lacks the copper complexation.
2-Amino-4,6-dichloro-1,3,5-triazine: A simpler triazine derivative with different reactivity and applications.
Uniqueness
The uniqueness of 3-8-(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino-1-hydroxy-3,6-disulpho-2-naphthylazo-4-hydroxynaphthalene-1,5-disulphonatocuprate (sodium salt) lies in its complex structure, which combines the properties of triazine, azo, and sulpho groups, along with copper complexation. This combination imparts unique chemical and physical properties, making it highly valuable in various applications.
属性
分子式 |
C23H12ClCuN7Na4O14S4 |
|---|---|
分子量 |
929.6 g/mol |
IUPAC 名称 |
tetrasodium;5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-hydroxy-4,8-disulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate;copper |
InChI |
InChI=1S/C23H16ClN7O14S4.Cu.4Na/c24-21-27-22(25)29-23(28-21)26-11-6-9(46(34,35)36)4-8-5-15(49(43,44)45)18(20(33)16(8)11)31-30-12-7-14(48(40,41)42)10-2-1-3-13(47(37,38)39)17(10)19(12)32;;;;;/h1-7,32-33H,(H,34,35,36)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H3,25,26,27,28,29);;;;;/q;;4*+1/p-4 |
InChI 键 |
BZDPMNMLCLKSIT-UHFFFAOYSA-J |
规范 SMILES |
C1=CC2=C(C=C(C(=C2C(=C1)S(=O)(=O)[O-])O)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC5=NC(=NC(=N5)N)Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


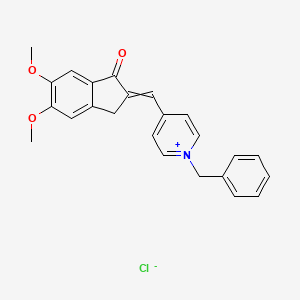
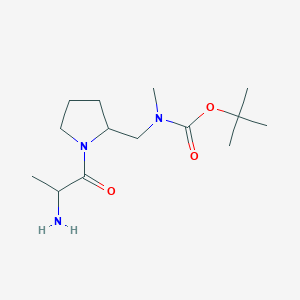
![3,5-diamino-6-chloro-N-[[4-[4-(2,3-dihydroxypropoxy)phenyl]butylhydrazinylidene]methyl]pyrazine-2-carboxamide;methanesulfonic acid](/img/structure/B14782812.png)
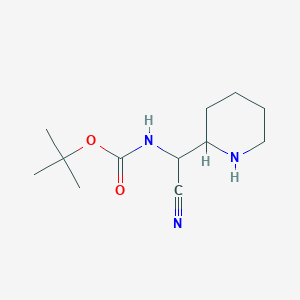
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-ethylcarbamate](/img/structure/B14782817.png)

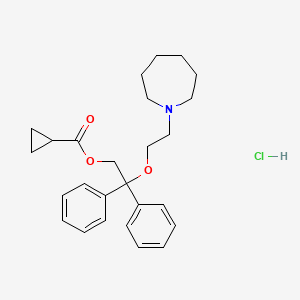
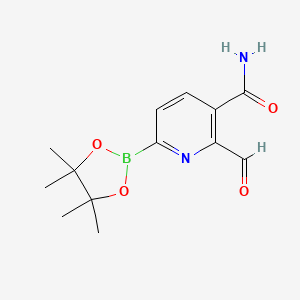
![S-(1-Methyl-2-phenyl-1H-benzo[b][1,4]diazepin-4-yl) ethanethioate](/img/structure/B14782838.png)
![(1S,4aR)-5-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B14782842.png)
![Calcium;2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B14782844.png)
![2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B14782848.png)
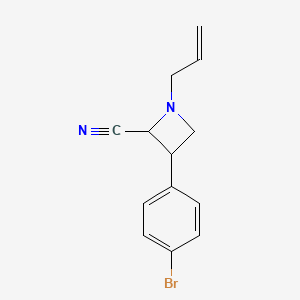
![2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride](/img/structure/B14782875.png)
